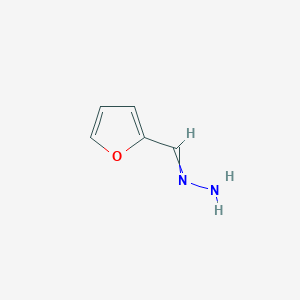

2-Furancarboxaldehyde, hydrazone

Description

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the donor atoms, enhancing their basicity and leading to the formation of more stable metal complexes.

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, which can influence the redox potential of the resulting metal complex and its reactivity. For example, the presence of a nitro group can enhance the structural rigidity of the ligand framework.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORIGDPDWZZQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Improving Solubility and Bioavailability:for Biological Applications, the Solubility of the Metal Complexes is a Critical Factor. Ligand Design Can Address This by Incorporating Hydrophilic or Lipophilic Groups to Modulate the Overall Solubility of the Complex in Aqueous or Non Polar Environments, Respectively. This Can Enhance the Transport of the Complex Across Cell Membranes.researchgate.netthe Choice of the Metal Ion Itself is Also a Key Design Element, As Different Metals Can Confer Distinct Biological Activities to the Complex.acs.org

By strategically applying these principles, chemists can design and synthesize 2-furancarboxaldehyde hydrazone derivatives that are highly selective for specific metal ions and form complexes with tailored properties for applications ranging from catalysis to medicinal chemistry. frontiersin.orgnih.gov

Mechanistic Insights into Biological Activities of 2 Furancarboxaldehyde Hydrazones in Vitro Studies

Exploration of Antimicrobial Mechanisms (In Vitro)

Hydrazone derivatives, characterized by the azomethine group (-NH-N=CH-), have garnered significant attention for their wide range of biological activities, including antimicrobial properties. nih.govresearchgate.netnih.gov The synthesis of these compounds, often through the condensation of hydrazides with aldehydes or ketones, allows for diverse structural modifications that can influence their antimicrobial efficacy. nih.govmdpi.com

Antibacterial Activity: Inhibition against Gram-Positive and Gram-Negative Strains

In vitro studies have demonstrated that 2-furancarboxaldehyde hydrazones exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these compounds is often attributed to the presence of the furan (B31954) ring and the hydrazone moiety, which can be further enhanced by the addition of various substituents. mdpi.com

For instance, certain hydrazone derivatives have shown significant inhibitory effects against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. nih.govmdpi.com Some compounds have even displayed superior or comparable activity to standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) in in vitro tests. nih.govmdpi.com The mechanism of action is thought to involve the chelation of essential metal ions required for bacterial growth or the disruption of bacterial cell wall synthesis. The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the hydrazone structure can significantly modulate the antibacterial potency. mdpi.com

A series of nitrofurazone (B1679002) analogues containing a hydrazide-hydrazone moiety, derived from 5-nitro-2-furaldehyde, exhibited a wide spectrum of antibacterial activity. nih.gov Several of these compounds showed a very strong, mainly bactericidal, effect towards Staphylococcus spp. and Bacillus spp., with minimum inhibitory concentration (MIC) values in some cases being significantly lower than those of reference drugs like nitrofurantoin (B1679001) and ciprofloxacin. nih.gov

| Compound/Strain | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |

| Hydrazone Derivative 5 | - | 0.49 | nih.gov |

| Hydrazone Derivative 6 | - | 0.49 | nih.gov |

| Hydrazone H3 | 50 | 50 | mdpi.com |

| Ampicillin | 0.98 | - | nih.gov |

| Ciprofloxacin | - | 0.98 | nih.gov |

Antifungal Activity

The antifungal potential of 2-furancarboxaldehyde hydrazones has been explored against various fungal pathogens. researchgate.net Research indicates that these compounds can be particularly effective against Candida species and various molds. researchgate.netnih.gov The proposed mechanism for their antifungal action often involves the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. researchgate.net

For example, certain furan-based hydrazone derivatives have demonstrated significant antifungal effects against Candida albicans, Trichoderma harzianum, and Aspergillus ochraceus. researchgate.net The introduction of specific substituents, such as nitro groups, on the phenyl ring attached to the furan moiety has been shown to enhance antifungal efficacy. researchgate.net

A study on thiazolyl hydrazone derivatives revealed that compounds with a 5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene moiety were effective against Candida utilis. mdpi.com Similarly, newly synthesized sulfonyl hydrazone derivatives have shown a broad spectrum of activity against various Candida strains, with some compounds significantly inhibiting biofilm formation. nih.gov The antifungal activity of these compounds is often linked to their ability to disrupt fungal cell membranes and inhibit hyphal formation. nih.gov

| Compound/Strain | C. albicans (MIC mg/mL) | C. utilis (MIC µg/mL) | Reference |

| Compound 8 | 0.05 | - | researchgate.net |

| Compound 10 | - | 250 | mdpi.com |

| Compound 14 | - | 250 | mdpi.com |

| Fluconazole | - | 2 | mdpi.com |

| Ketoconazole | - | - | researchgate.net |

Antituberculosis Activity

Hydrazone derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. nih.govnih.govmdpi.com In vitro studies have demonstrated the potent activity of 2-furancarboxaldehyde hydrazones against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govcsir.co.zanih.gov

A series of hydrazones synthesized from benzohydrazides and substituted aldehydes, including furan-based aldehydes, were found to be potent against the H37Rv strain of Mycobacterium tuberculosis, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The mechanism of action is often linked to the inhibition of mycobacterial growth, and some derivatives have shown synergistic activity with existing antituberculosis drugs like rifampicin. csir.co.zanih.gov

Furthermore, 2(5H)-furanone-based compounds have been identified as having significant inhibitory activity against Mycobacterium tuberculosis H37Rv. csir.co.zanih.gov Notably, these compounds did not show cross-resistance with some first-line anti-TB drugs, indicating a different mode of action. csir.co.zanih.gov

| Compound Series | M. tuberculosis H37Rv (MIC) | Reference |

| Hydrazones (3a-3j) | 3.125-50 µg/mL | nih.gov |

| 2(5H)-furanone derivative | 8.07 µg/mL (15.8 µM) | csir.co.zanih.gov |

| Isonicotinoyl hydrazone derivative 18 | 0.59 µM | mdpi.com |

| Isoniazid | 0.57 µM | mdpi.com |

Antileishmanial and Trypanocidal Activity: In Vitro Efficacy and Structure-Activity Relationships

Hydrazones derived from 2-furancarboxaldehyde have demonstrated promising in vitro activity against protozoan parasites such as Leishmania and Trypanosoma cruzi. mdpi.com The 5-nitro-2-furyl moiety, in particular, has been identified as a key pharmacophore in compounds with trypanocidal activity. mdpi.com

Mechanochemical synthesis has been employed to create hydrazones by coupling 5-nitrofuran-2-acrylaldehyde with various hydrazines, resulting in compounds with good to excellent yields. mdpi.com In vitro screening of these compounds has revealed significant antileishmanial and trypanocidal potential. For instance, adamantanealkanohydrazones containing a 5-nitro-2-furyl group have been reported as potent agents against T. cruzi in vitro. mdpi.com

Structure-activity relationship studies suggest that the biological activity is influenced by the nature of the substituents on the hydrazone framework. Some of these compounds have shown promising activity against Leishmania infantum, Leishmania braziliensis, Leishmania guyanensis, and Leishmania amazonensis. nih.gov

In Vitro Anticancer Potential and Associated Molecular Pathways

Hydrazone derivatives have been extensively investigated for their anticancer properties, with in vitro studies revealing their cytotoxic effects against various cancer cell lines. eurekaselect.commdpi.comnih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit cell migration, and interfere with key signaling pathways in cancer cells. mdpi.comnih.gov

For example, a series of zerumbone (B192701) hydrazones demonstrated cytotoxic effects against human cancer cell lines including HepG-2 (liver), SK-LU-1 (lung), and MCF-7 (breast). eurekaselect.com Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. mdpi.comnih.gov

Molecular studies have indicated that these compounds can induce apoptosis through the activation of caspases, such as caspase-3/7, and by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. nih.gov Furthermore, some hydrazones have been found to inhibit cancer cell migration, suggesting their potential as antimetastatic agents. mdpi.com The presence of specific moieties, such as a 5-nitrothiophene group, has been shown to enhance the antimigratory effects. mdpi.com

| Compound Series | Cell Line | IC50/Effect | Reference |

| Zerumbone hydrazone 9a | HepG-2 | 8.20 µM | eurekaselect.com |

| Zerumbone hydrazone 9a | SK-LU-1 | 6.66 µM | eurekaselect.com |

| Zerumbone hydrazone 9a | MCF-7 | 9.35 µM | eurekaselect.com |

| Diphenylamine-pyrrolidinone-hydrazone 13 | IGR39 | Inhibited migration | mdpi.com |

| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 | 23.85% cell survival at 10 µM | nih.gov |

Antioxidant Activity: Mechanism of Action (e.g., Radical Scavenging Properties)

Hydrazones are recognized for their antioxidant properties, which are primarily attributed to their ability to act as radical scavengers. mdpi.comnih.govpensoft.net The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components. mdpi.comresearchgate.net

In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant capacity of these compounds. nih.govpensoft.net Studies have shown that hydrazones derived from aldehydes found in essential oils, like vanillin (B372448) and cinnamaldehyde, exhibit significant antioxidant activity. mdpi.com

The antioxidant potential of hydrazones is influenced by their molecular structure. For instance, the presence of hydroxyl groups on the aromatic rings can enhance their radical scavenging ability. pensoft.net Density functional theory (DFT) studies have been employed to understand the mechanism of action, suggesting that hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) are plausible mechanisms for their antioxidant activity. mdpi.comresearchgate.net The stability of the resulting radical is a key factor in determining the antioxidant efficacy. mdpi.com

| Assay | Compound | Activity | Reference |

| DPPH radical scavenging | Hydrazide-hydrazone 5b | 61.27% at 250 µM | pensoft.net |

| ABTS radical scavenging | Hydrazide-hydrazone 5b | 90.49% at 250 µM | pensoft.net |

| Reducing Power Assay | Hydrazones from vanillin and cinnamaldehyde | Showed ability to reduce Fe3+ to Fe2+ | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The exploration of the structure-activity relationships (SAR) of 2-furancarboxaldehyde hydrazones has been a focal point of medicinal chemistry research, aiming to delineate the structural requisites for their biological activities. These studies systematically modify the chemical scaffold of the parent molecule and assess the resulting impact on their efficacy against various biological targets, including microbial and cancer cell lines.

A study on a series of hydrazide-hydrazones as inhibitors of laccase from Trametes versicolor revealed key structural features influencing their inhibitory potential. mdpi.com The general structure of the studied compounds involved two terminal aromatic units linked by a hydrazide-hydrazone bridge (–(CO)–NH–N=CH–). The SAR analysis indicated that a slender salicylic (B10762653) aldehyde framework was crucial for the stabilization of these molecules near the substrate docking site of the enzyme. mdpi.com Specifically, the presence of phenyl and bulky tert-butyl substituents at position 3 of the salicylic aldehyde fragment promoted strong interactions with the substrate-binding pocket of laccase. mdpi.com

In the context of antimicrobial activity, research has demonstrated that substitutions on the furan ring and the hydrazone moiety significantly modulate the biological effects. For instance, the introduction of a nitro group at the 5-position of the furan ring is a common strategy that has been shown to enhance the antimicrobial and antiprotozoal activities of these compounds. mdpi.com This is exemplified by the potent activity of 5-nitrofuryl-containing hydrazones against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

Furthermore, the nature of the substituent on the azomethine nitrogen of the hydrazone plays a pivotal role in determining the biological activity. Studies on pyrazolyl acylhydrazones and amides have provided insights into the importance of the acylhydrazone moiety for antioxidant and antiproliferative properties. researchgate.net The replacement of the acylhydrazone group with a pyrazolyl amide led to variations in activity, highlighting the critical contribution of the hydrazone linker to the observed biological effects. researchgate.net

The following table summarizes the structure-activity relationships of selected 2-furancarboxaldehyde hydrazone derivatives against various biological targets.

| Compound/Derivative | Substitution Pattern | Biological Target | Key SAR Findings |

| 4-Hydroxybenzhydrazide derivatives | Varied substituents on the salicylic aldehyde fragment | Laccase (Trametes versicolor) | A slim salicylic aldehyde framework and bulky substituents at position 3 enhance inhibitory activity. mdpi.com |

| 5-Nitrofuryl hydrazones | Nitro group at the 5-position of the furan ring | Trypanosoma cruzi | The 5-nitro group is crucial for potent antiprotozoal activity. mdpi.com |

| Pyrazolyl acylhydrazones | Phenylamino pyrazole (B372694) nucleus with varied decorations | Platelets and cancer cells | The acylhydrazone moiety is important for antioxidant and antiplatelet aggregation activities. researchgate.net |

| Hydrazones of [(2-Benzothiazolylthio)acetyl]hydrazine | Varied aldehyde moieties | Various bacteria and fungi | The nature of the aldehyde substituent influences the spectrum and potency of antimicrobial activity. |

Molecular Docking Studies with Biological Receptors (e.g., Enzyme Inhibition)

Molecular docking studies have provided significant insights into the binding modes and interactions of 2-furancarboxaldehyde hydrazones with their biological targets at the molecular level. These computational techniques are instrumental in elucidating the mechanism of action, particularly for enzyme inhibition, and in guiding the rational design of more potent and selective derivatives.

In the context of anticancer research, molecular docking has been employed to investigate the interaction of furan-based hydrazones with key signaling proteins. For instance, studies on novel thiazolylhydrazonothiazoles bearing an indole (B1671886) moiety have suggested that these compounds act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) domain. researchgate.net The docking simulations revealed favorable binding scores and interaction modes within the ATP-binding site of EGFR-TK, corroborating their potential as anticancer agents. researchgate.net Similarly, docking studies of hydrazinyl-thiazole derivatives have indicated a dual inhibitory effect on both EGFR and aromatase, with the compounds fitting well into the active sites of these enzymes. researchgate.net

Molecular docking has also been pivotal in understanding the antimicrobial mechanism of 2-furancarboxaldehyde hydrazones. A study on novel hydrazide hydrazone derivatives identified DNA gyrase B as a potential target. mdpi.com The docking analysis showed a strong affinity of the active compounds for the ATP-binding site of DNA gyrase B, suggesting that their antibacterial activity stems from the inhibition of this essential bacterial enzyme. mdpi.comresearchgate.net The interactions typically involved the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. mdpi.com

Furthermore, in the study of laccase inhibitors, molecular docking simulations were used to complement the experimental kinetic data. mdpi.com The docking of hydrazide-hydrazone derivatives into the active site of laccase from Trametes versicolor revealed that the competitive inhibitors bind within the substrate cavity. The interactions were characterized by hydrogen bonds with residues such as Asp206 and Asn208, and stabilization of the aromatic rings by residues like Phe265 and Pro394. mdpi.com These computational models provided a structural basis for the observed SAR and the mechanism of inhibition.

The table below presents a summary of molecular docking studies of 2-furancarboxaldehyde hydrazone derivatives with various biological receptors.

| Derivative Class | Biological Receptor | Key Docking Findings |

| Thiazolylhydrazonothiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Favorable binding scores and interactions within the ATP-binding site, suggesting a mechanism of inhibition. researchgate.net |

| Hydrazinyl-thiazoles | Epidermal Growth Factor Receptor (EGFR) and Aromatase | Dual inhibitory potential with good fit within the active sites of both enzymes. researchgate.net |

| Hydrazide hydrazones | DNA Gyrase B | Strong affinity for the ATP-binding site, indicating inhibition of bacterial DNA replication. mdpi.comresearchgate.net |

| Hydrazide-hydrazones | Laccase (Trametes versicolor) | Binding within the substrate cavity, forming key hydrogen bonds and hydrophobic interactions with active site residues. mdpi.com |

Advanced Applications of 2 Furancarboxaldehyde Hydrazones in Chemical Sciences

Development of Chemosensors and Probes Based on 2-Furancarboxaldehyde Hydrazones

The inherent structural characteristics of 2-Furancarboxaldehyde hydrazones, including the electron-rich furan (B31954) ring and the nitrogen atoms of the hydrazone group, position them as excellent candidates for designing chemosensors. These molecules can interact with specific analytes, leading to observable changes in their physical properties, which forms the basis of detection.

Fluorescent Chemosensors for Metal Ion Detection

Hydrazone-based fluorescent sensors are prominent in the detection of toxic metals. rsc.orgresearchgate.net 2-Furancarboxaldehyde hydrazone derivatives have been successfully engineered as fluorescent chemosensors for various metal ions, including aluminum (Al³⁺), zinc (Zn²⁺), and iron (Fe³⁺). rsc.orgnih.govnih.gov The sensing mechanism often relies on phenomena such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). rsc.org Upon binding a metal ion, the sensor molecule's conformation and electronic structure are altered, resulting in a significant and measurable change in its fluorescence.

For example, a hydrazone-based sensor demonstrated high selectivity for Zn²⁺, with its fluorescence intensity increasing linearly in the 0.5–4 μM concentration range. nih.gov The detection limit for Zn²⁺ was determined to be 102.5 nM. nih.gov Another study detailed a hydrazide–hydrazone-based sensor that showed a "turn-on" enhanced fluorescence response specifically for Fe³⁺ ions. nih.gov These sensors are valuable for monitoring metal ions in environmental and biological systems. rsc.orgnih.gov

Table 1: Performance of Selected 2-Furancarboxaldehyde Hydrazone-Based Fluorescent Sensors

| Hydrazone Derivative Structure | Target Ion | Detection Limit (LOD) | Sensing Mechanism |

| Triazole-Hydrazone Derivative | Al³⁺ | Not Specified | Fluorescence Enhancement |

| Triazole-Hydrazone Derivative | Zn²⁺ | 102.5 nM nih.gov | Fluorescence Enhancement |

| 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide | Fe³⁺ | Not Specified | Turn-on Fluorescence nih.gov |

This table is representative and based on available data. "Not Specified" indicates that the value was not provided in the cited source.

Colorimetric Sensing Applications

Colorimetric sensors offer the advantage of "naked-eye" detection, where the presence of an analyte triggers a distinct color change, making them suitable for rapid and on-site analysis without complex instrumentation. encyclopedia.pubnih.gov Hydrazones derived from 2-Furancarboxaldehyde have been effectively used for the colorimetric detection of both cations and anions.

A notable application is a sensor designed for detecting cyanide ions (CN⁻). google.com Hydrazones with acidic N-H protons can be deprotonated by basic anions like cyanide, leading to a visible color change. nih.gov Similarly, a hydrazide–hydrazone compound has been developed for the powerful colorimetric detection of copper (Cu²⁺) ions. nih.gov The interaction between the sensor and the Cu²⁺ ion results in a clear visual transition, and density functional theory (DFT) calculations have been used to support these observations. nih.gov The furan motif itself can be activated to react with amines, leading to intensely colored products, a feature that is explored in sensor development. encyclopedia.pub

Table 2: Examples of Colorimetric Sensing by Hydrazone Derivatives

| Sensor Type | Target Analyte | Observed Color Change |

| Hydrazide–hydrazone based on 5-bromo-2-hydroxybenzohydrazide (B1330707) nih.gov | Cu²⁺ | Not Specified |

| Indole-based Hydrazone nih.gov | F⁻, CN⁻ | Mustard to Purple |

| Activated Furan (Meldrum's acid furfural (B47365) conjugate) encyclopedia.pub | Primary/Secondary Amines | Not Specified (Intense Color) |

This table highlights examples of hydrazone derivatives in colorimetric sensing. The specific 2-furancarboxaldehyde core may vary in some broader examples, but the principle relies on the reactive hydrazone or furan moiety.

Catalytic Applications of 2-Furancarboxaldehyde Hydrazones

The ability of hydrazones to act as versatile ligands and participate in chemical reactions makes them valuable in the field of catalysis. They can either mediate reactions directly as organocatalysts or form highly active complexes with metal centers.

Hydrazone-Mediated Organic Transformations

2-Furancarboxaldehyde hydrazones can function as organocatalysts, facilitating organic reactions without the need for a metal. A significant application involves activating unreactive furans for specific transformations. For instance, forming an N,N-dimethyl hydrazone from 2-furancarboxaldehyde activates the furan ring, enabling it to participate in Diels-Alder reactions. nih.gov This strategy allows for the synthesis of renewable aromatic compounds from biobased furfurals under mild conditions, achieving selectivities up to 60% for a complex reaction sequence that includes cycloaddition, dehydration, and other steps. nih.gov

Metal-Hydrazone Complexes in Catalysis

When coordinated to transition metals, 2-Furancarboxaldehyde hydrazones form stable complexes that are effective catalysts for a wide range of organic reactions. semanticscholar.orgresearchgate.netscite.aiscispace.com These multidentate ligands play a crucial role in coordination chemistry and can create catalysts for various industries. scite.aijptcp.com The hydrazone ligand modulates the electronic and steric properties of the metal center, enhancing its catalytic activity and selectivity.

For example, benzaldehyde (B42025) lyase, an enzyme, has been used in whole-cell catalysis to convert 5-(hydroxymethyl)furfural (a derivative of 2-furancarboxaldehyde) into C12 furan compounds. nih.gov This biocatalytic process demonstrates the potential for creating valuable chemical building blocks from renewable resources. nih.gov

Materials Science Applications (e.g., Cross-linking Agents for Polymer Systems, Thin Films)

In materials science, cross-linking is a critical process where polymer chains are chemically bonded to enhance the material's properties, such as mechanical strength and stability. mdpi.com 2-Furancarboxaldehyde hydrazone derivatives have shown potential as effective cross-linking agents.

The carbonyl groups present in derivatives of 2-furancarboxaldehyde, such as 5,5'-bis(hydroxymethyl)furoin (DHMF) and 5,5'-bis(hydroxymethyl)furil (BHMF), can react with dihydrazides like adipic acid dihydrazide. nih.gov This reaction forms hydrazone linkages (C=N bonds), which act as cross-links between molecules. nih.gov The formation of these hydrazone cross-links has been confirmed by spectroscopic methods like FTIR and ¹H NMR. This suggests their potential application in creating cross-linked polymer coatings and gels with enhanced properties. nih.gov The process is valuable for improving the performance of materials like polyurethane coatings. nih.gov

Analytical Reagent Applications (e.g., Spectrophotometric Reagents, HPLC Chelates)

Hydrazones derived from 2-furancarboxaldehyde have emerged as a significant class of organic analytical reagents. Their utility in chemical analysis stems from the presence of the azomethine group (-C=N-N-), which can effectively chelate with a variety of metal ions. This interaction often results in the formation of intensely colored complexes, a property that is harnessed for spectrophotometric analysis. researchgate.netdergipark.org.tr The structural characteristics of the aldehyde or ketone precursor influence the reactivity and selectivity of the resulting hydrazone. iaea.org Furthermore, the inherent reactivity of the hydrazone functionality allows for its use in derivatization reactions to facilitate the analysis of various organic compounds by techniques such as High-Performance Liquid Chromatography (HPLC). ijmrset.com

Spectrophotometric Reagents

2-Furancarboxaldehyde hydrazones are effective chromogenic reagents for the spectrophotometric determination of various metal ions. dergipark.org.tr The formation of stable, colored metal-ligand complexes allows for the quantitative analysis of metals in diverse samples, including environmental, biological, and pharmaceutical matrices. dergipark.org.triaea.org The lone pair of electrons on the azomethine nitrogen atom and the presence of other heteroatoms (like the oxygen in the furan ring) create potential coordination sites for metal ions. researchgate.netdergipark.org.tr This chelation alters the electronic properties of the molecule, leading to a shift in the absorption of electromagnetic radiation to the visible region, thus forming a colored product. researchgate.net

The analytical sensitivity and selectivity of these reagents can be fine-tuned by introducing different substituent groups. For instance, derivatives of 2-furancarboxaldehyde have been synthesized and studied for their complexing ability with various transition metals. One such derivative, 2-acetyl furan benzoyl hydrazone, has been specifically utilized for the spectrophotometric determination of Copper(II). dergipark.org.tr

A notable example of a related hydrazone's application is the use of glutaraldehydiphenyl hydrazone as a chromogenic reagent for the determination of toxic heavy metals. iiardjournals.org This reagent forms colored complexes with lead (Pb), chromium (Cr), cadmium (Cd), and arsenic (As), allowing for their quantification. The analytical parameters for the determination of these metals using glutaraldehydiphenyl hydrazone are summarized in the table below.

Table 1: Spectrophotometric Determination of Heavy Metals using Glutaraldehydiphenyl Hydrazone

| Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/g) |

| Cr | 360.0 | - | - |

| Pb | 395.0 | 2.213 x 10⁴ | 0.5250 |

| As | 395.0 | 2.460 x 10⁴ | 0.3432 |

| Data derived from a study on glutaraldehydiphenyl hydrazone. iiardjournals.org |

The stability of the formed complexes is a crucial factor for a reliable spectrophotometric method. In the case of the glutaraldehydiphenyl hydrazone complexes with Pb, Cr, Cd, and As, the metal-ligand complexes were found to be stable for up to 48 hours. iiardjournals.org The pH of the solution is another critical parameter that influences the complex formation and its subsequent absorption spectrum. For the aforementioned heavy metals, the optimal pH range for complex formation was found to be between 6.5 and 7.5. iiardjournals.org

HPLC Chelates

In addition to spectrophotometry, 2-furancarboxaldehyde hydrazones serve as valuable reagents in High-Performance Liquid Chromatography (HPLC). Their primary role in this context is often as a derivatizing agent to enhance the detection of analytes, particularly aldehydes and ketones. ijmrset.com The reaction of a non-chromophoric or weakly chromophoric carbonyl compound with a hydrazone containing a chromophore, such as 2,4-dinitrophenylhydrazine, results in a hydrazone derivative that can be readily detected by a UV detector. ijmrset.com

While the primary use is often for derivatization, the chelating properties of 2-furancarboxaldehyde hydrazones can also be exploited in HPLC for the separation and analysis of metal ions. By forming metal-hydrazone chelates, it is possible to separate different metal ions based on the differential retention of their respective complexes on an HPLC column. This approach combines the selectivity of the chelation reaction with the high separation efficiency of HPLC.

For instance, hydrazones can be used as chelating agents in solvent extraction methods to remove interfering metal ions prior to analysis by techniques like atomic absorption spectroscopy (AAS). This principle can be extended to HPLC, where the in-situ or pre-column formation of metal-hydrazone complexes can facilitate their separation and quantification. iaea.org

The reactivity of the keto groups in furan derivatives with dihydrazides to form hydrazone crosslinks has been demonstrated. For example, 5-(hydroxymethyl)furfural derivatives react with adipic acid dihydrazide to form hydrazones, a reaction that can be monitored by the change in the FTIR spectrum, specifically the appearance of a C=N bond signal around 1700 cm⁻¹. nih.gov This type of reaction is fundamental to the application of hydrazones in HPLC for the analysis of carbonyl compounds.

Future Research Directions and Emerging Trends

Rational Design and Synthesis of Novel 2-Furancarboxaldehyde Hydrazone Architectures

The rational design and synthesis of new 2-furancarboxaldehyde hydrazone derivatives are central to unlocking their full potential. A primary focus is the continued exploration of structure-activity relationships (SAR) to guide the creation of more potent and selective agents. researchgate.netontosight.ai Researchers are systematically modifying the substituents on both the furan (B31954) and the hydrazone moieties to fine-tune their electronic and steric properties.

Key strategies include:

Combinatorial Chemistry: The generation of small libraries of hydrazones by reacting various aromatic aldehydes and hydrazines allows for the rapid screening of antibiotic activity and the elucidation of SAR. researchgate.net For instance, studies have shown that a 5-nitro substituent on the furan ring can significantly enhance biological activity compared to benzene (B151609) aldehyde counterparts. researchgate.net

Introduction of Different Heterocycles: Incorporating other heterocyclic rings into the hydrazone structure is a promising avenue for developing novel compounds with a wide spectrum of biological activities. nih.gov

Fluorination: The synthesis of fluorinated hydrazones is an area of growing interest, as the introduction of fluorine can dramatically alter the physicochemical and biological properties of the molecule, often leading to enhanced metabolic stability and bioactivity. nih.gov

Acylhydrazone Synthesis: The condensation reaction of hydrazides with various substituted aromatic aldehydes continues to be a fruitful approach for generating large series of acylhydrazones for screening as potential antimicrobial and anticancer agents. jptcp.com

The synthesis of these novel architectures typically involves the condensation reaction between an aldehyde (like 2-furancarboxaldehyde) and a hydrazine (B178648) derivative. jptcp.comnih.gov The resulting solids are often purified by recrystallization from various organic solvents to yield compounds for further analysis and biological testing. jptcp.com

Advanced Computational Modeling and Machine Learning in 2-Furancarboxaldehyde Hydrazone Research

Computational modeling and machine learning are becoming indispensable tools in the study of 2-furancarboxaldehyde hydrazones, accelerating the discovery and optimization process. These in silico methods provide deep insights into molecular interactions and properties, guiding the rational design of new derivatives.

Current applications include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of hydrazone derivatives to the active sites of biological targets. rsc.orgsigmaaldrich.com For example, docking studies have helped identify potential inhibitors of bacterial DNA gyrase B. rsc.orgsigmaaldrich.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to assess the stability of the interaction and the binding free energies. rsc.orgsigmaaldrich.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to understand the electronic and geometric structures of hydrazone molecules and their metal complexes, which is crucial for designing chemosensors. nih.govrsc.org

Pharmacokinetic Property Prediction: Computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new hydrazone derivatives, helping to identify candidates with good oral bioavailability. ymdb.ca

The integration of artificial intelligence and machine learning algorithms is an emerging trend that holds the potential to analyze vast datasets from high-throughput screening and computational studies, identifying complex patterns and predicting the activity of novel compounds with greater accuracy. acs.org

Exploration of New Biological Targets and Mechanisms for 2-Furancarboxaldehyde Hydrazones

While the antimicrobial and anticancer activities of hydrazones are well-documented, a significant future direction is the exploration of new biological targets and the elucidation of their mechanisms of action. ontosight.ainih.gov This research is critical for expanding the therapeutic applications of 2-furancarboxaldehyde hydrazones.

Emerging areas of investigation include:

Enzyme Inhibition: Research is ongoing to identify specific enzymes that are inhibited by these compounds. nih.gov Targets of interest include monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are relevant for neurodegenerative diseases like Alzheimer's. ontosight.ai

DNA Interaction: The ability of certain hydrazone derivatives to interact with DNA is being explored as a potential mechanism for their anticancer effects. nih.gov

Antileishmanial Agents: Hydrazone derivatives are being investigated as potent agents against parasites like Leishmania. Studies on their mechanism of action have revealed that they can induce mitochondrial depolarization and increase intracellular reactive oxygen species (ROS) levels in the parasites. ymdb.ca

Multi-target Agents: There is growing interest in designing hydrazones that can modulate multiple biological targets simultaneously, which could be beneficial for treating complex multifactorial diseases. ontosight.ai

The following table summarizes some of the biological targets and activities investigated for hydrazone derivatives.

| Compound Class | Biological Target/Activity | Research Findings | Reference |

| Hydrazones | General Biological Activity | Possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities. | nih.gov |

| Dantrolene-like Hydrazones | Monoamine Oxidase B (MAO-B) | Selective inhibition of MAO-B, suggesting potential for treating neurodegenerative diseases. | ontosight.ai |

| 2-Pyrimidinyl Hydrazones | Leishmania amazonensis | Cause mitochondrial depolarization and increase intracellular ROS levels in the parasite. | ymdb.ca |

| N-acyl Hydrazones | Bacterial DNA Gyrase B (GyrB) | Identified as potential inhibitors through molecular docking and dynamics studies. | rsc.org |

| 2-Furancarboxaldehyde Hydrazones | Enzyme Inhibition / DNA Interaction | Investigated for their ability to inhibit specific enzymes or interact with DNA for therapeutic purposes. | nih.gov |

Development of Sustainable Synthesis Routes for 2-Furancarboxaldehyde Hydrazones

In line with the growing emphasis on green chemistry, a key research trend is the development of more sustainable and environmentally friendly methods for synthesizing 2-furancarboxaldehyde hydrazones. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Promising sustainable methods include:

Solvent-Free Synthesis: Mechanochemistry, particularly twin-screw extrusion (TSE), has emerged as a powerful technique for the solvent-free, continuous synthesis of hydrazone-based active pharmaceutical ingredients (APIs). nih.govresearchgate.net This method can lead to high conversions and selectivities without the need for traditional solvents. nih.govresearchgate.net

Mechanochemical Synthesis: Liquid-assisted grinding (LAG) is another mechanochemical method that has been successfully used for the solvent-free synthesis of acylhydrazones, sometimes yielding different, denser polymorphs than solution-based methods. jptcp.com

Green Catalysis: The use of eco-friendly and recyclable catalysts, such as calcium oxide-chitosan nanocomposites, is being explored to promote hydrazone synthesis under milder conditions, such as microwave irradiation. nih.gov

These green chemistry approaches not only reduce the environmental impact of chemical manufacturing but can also offer advantages in terms of yield, purity, and scalability. nih.govresearchgate.net

Integration of 2-Furancarboxaldehyde Hydrazones in Nanomaterials and Smart Systems

Emerging applications in this area include:

Chemosensors: Hydrazone derivatives are widely used to design fluorescent and colorimetric chemosensors for detecting specific metal ions and anions. rsc.orgrsc.orgresearchgate.net The binding of an analyte to the hydrazone can induce a change in fluorescence (e.g., turn-on response) or a visible color change. rsc.org

pH-Responsive Drug Delivery: The hydrazone bond is labile under acidic conditions, making it an ideal pH-sensitive linker in drug delivery systems. nih.govresearchgate.net Hollow mesoporous silica (B1680970) nanoparticles have been functionalized with hydrazone linkers to create nanocontainers that release their therapeutic cargo specifically in the acidic microenvironment of tumors. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): Hydrazone-based ligands are used to construct MOFs with tailored properties for applications such as selective gas adsorption and sensing. researchgate.netnih.gov These ligands can coordinate with metal centers through their nitrogen and oxygen donor atoms. researchgate.net

Covalent Organic Frameworks (COFs): A postsynthetic strategy has been used to create COFs with robust hydrazide linkages. acs.org These porous materials have shown promise for applications like water harvesting from air, even at low humidity. acs.org

The integration of 2-furancarboxaldehyde hydrazones into these advanced systems opens up new possibilities in fields ranging from environmental monitoring and targeted therapy to catalysis and materials science. nih.govmatec-conferences.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.